molecular formula C24H38O4 B15296107 3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal

3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal

Cat. No.: B15296107
M. Wt: 390.6 g/mol
InChI Key: KTFXIRVUIDXLOS-YEYQJJNWSA-N
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Description

3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal is a synthetic steroidal compound with the molecular formula C24H38O4 and a molecular weight of 390.556 g/mol . This compound is characterized by its unique structure, which includes a cyclic ethylene acetal group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to various biological effects, including changes in metabolism, cell growth, and differentiation .

Comparison with Similar Compounds

3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal can be compared with other similar steroidal compounds, such as:

The uniqueness of this compound lies in its cyclic ethylene acetal group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,16S,17R)-10,13,16-trimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C24H38O4/c1-15-13-20-18-6-5-16-14-17(25)7-9-21(16,2)19(18)8-10-22(20,3)24(15,26)23(4)27-11-12-28-23/h5,15,17-20,25-26H,6-14H2,1-4H3/t15-,17-,18+,19-,20-,21-,22-,24+/m0/s1

InChI Key

KTFXIRVUIDXLOS-YEYQJJNWSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C5(OCCO5)C)O)C)C)O

Canonical SMILES

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1(C5(OCCO5)C)O)C)C)O

Origin of Product

United States

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